molecular formula C21H23F3N4O2 B2897178 4-(Oxan-4-yl)-6-{4-[3-(trifluoromethyl)phenyl]piperazine-1-carbonyl}pyrimidine CAS No. 2415464-77-4

4-(Oxan-4-yl)-6-{4-[3-(trifluoromethyl)phenyl]piperazine-1-carbonyl}pyrimidine

Cat. No.: B2897178
CAS No.: 2415464-77-4
M. Wt: 420.436
InChI Key: FLUBTTTUAZYDLD-UHFFFAOYSA-N
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Description

4-(Oxan-4-yl)-6-{4-[3-(trifluoromethyl)phenyl]piperazine-1-carbonyl}pyrimidine: is a complex organic compound with a unique structure that combines oxane, pyrimidine, and piperazine moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Oxan-4-yl)-6-{4-[3-(trifluoromethyl)phenyl]piperazine-1-carbonyl}pyrimidine typically involves multi-step organic reactions. The process begins with the preparation of the oxane and pyrimidine intermediates, followed by their coupling with the piperazine derivative. Common reagents used in these reactions include:

    Oxane synthesis: Starting from tetrahydrofuran (THF) under acidic conditions.

    Pyrimidine synthesis: Utilizing condensation reactions involving formamide and acetic anhydride.

    Piperazine coupling: Employing N-alkylation reactions with trifluoromethylbenzene derivatives.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This includes:

    Catalysts: Using metal catalysts such as palladium or nickel to facilitate coupling reactions.

    Solvents: Selecting appropriate solvents like dimethylformamide (DMF) or dichloromethane (DCM) to enhance reaction efficiency.

    Purification: Implementing chromatographic techniques to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the oxane ring, leading to the formation of oxirane derivatives.

    Reduction: Reduction reactions can target the pyrimidine ring, converting it to dihydropyrimidine derivatives.

    Substitution: The trifluoromethyl group on the phenyl ring can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

    Oxidizing agents: Hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄).

    Reducing agents: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

    Substitution reagents: Nucleophiles such as amines or thiols.

Major Products

    Oxirane derivatives: Formed from oxidation of the oxane ring.

    Dihydropyrimidine derivatives: Resulting from reduction of the pyrimidine ring.

    Substituted phenyl derivatives: Produced from nucleophilic substitution reactions.

Scientific Research Applications

Chemistry

    Catalysis: The compound can act as a ligand in metal-catalyzed reactions, enhancing catalytic efficiency.

    Materials Science: Used in the development of advanced materials with specific electronic or optical properties.

Biology

    Enzyme Inhibition: Potential inhibitor of enzymes involved in metabolic pathways.

    Receptor Binding: May interact with specific receptors, influencing cellular signaling pathways.

Medicine

    Drug Development: Investigated for its potential as a therapeutic agent in treating various diseases, including cancer and neurological disorders.

    Diagnostic Tools: Utilized in the design of diagnostic probes for imaging and detection of biological targets.

Industry

    Polymer Synthesis: Incorporated into polymer chains to modify physical properties.

    Agriculture: Explored as a component in agrochemicals for pest control.

Mechanism of Action

The mechanism by which 4-(Oxan-4-yl)-6-{4-[3-(trifluoromethyl)phenyl]piperazine-1-carbonyl}pyrimidine exerts its effects involves binding to specific molecular targets. These targets may include:

    Enzymes: Inhibiting enzyme activity by binding to the active site.

    Receptors: Modulating receptor function by acting as an agonist or antagonist.

    Pathways: Influencing signaling pathways involved in cell proliferation, apoptosis, or metabolism.

Comparison with Similar Compounds

Similar Compounds

    [4-(4-Methylpiperazin-1-yl)pyrimidin-2-yl]methanone: Shares the pyrimidine and piperazine moieties but lacks the oxane and trifluoromethyl groups.

    [6-(Oxan-4-yl)pyrimidin-4-yl]-[4-phenylpiperazin-1-yl]methanone: Similar structure but without the trifluoromethyl group.

Uniqueness

    Trifluoromethyl Group: The presence of the trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability.

    Oxane Ring: The oxane ring contributes to the compound’s unique three-dimensional structure, affecting its binding affinity and specificity.

Properties

IUPAC Name

[6-(oxan-4-yl)pyrimidin-4-yl]-[4-[3-(trifluoromethyl)phenyl]piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23F3N4O2/c22-21(23,24)16-2-1-3-17(12-16)27-6-8-28(9-7-27)20(29)19-13-18(25-14-26-19)15-4-10-30-11-5-15/h1-3,12-15H,4-11H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FLUBTTTUAZYDLD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1C2=CC(=NC=N2)C(=O)N3CCN(CC3)C4=CC=CC(=C4)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23F3N4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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